molecular formula C20H12BrNO3 B3442826 [4-(4-Cyanophenoxy)phenyl] 4-bromobenzoate CAS No. 5210-59-3

[4-(4-Cyanophenoxy)phenyl] 4-bromobenzoate

Cat. No.: B3442826
CAS No.: 5210-59-3
M. Wt: 394.2 g/mol
InChI Key: HJMIVTMVDMDQED-UHFFFAOYSA-N
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Description

[4-(4-Cyanophenoxy)phenyl] 4-bromobenzoate is an organic compound with the molecular formula C20H12BrNO3 It is a derivative of benzoate and is characterized by the presence of a cyanophenoxy group and a bromobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Cyanophenoxy)phenyl] 4-bromobenzoate typically involves the reaction of 4-bromobenzoic acid with 4-(4-cyanophenoxy)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the ester linkage. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Cyanophenoxy)phenyl] 4-bromobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the compound can be replaced by nucleophiles such as amines or thiols.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation: The phenoxy group can be oxidized to form quinones under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenyl benzoates.

    Reduction: Formation of [4-(4-Aminophenoxy)phenyl] 4-bromobenzoate.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

[4-(4-Cyanophenoxy)phenyl] 4-bromobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of [4-(4-Cyanophenoxy)phenyl] 4-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [4-(4-Cyanophenoxy)phenyl] 4-chlorobenzoate
  • [4-(4-Cyanophenoxy)phenyl] 4-fluorobenzoate
  • [4-(4-Cyanophenoxy)phenyl] 4-iodobenzoate

Uniqueness

Compared to its analogs, [4-(4-Cyanophenoxy)phenyl] 4-bromobenzoate exhibits unique reactivity due to the presence of the bromine atom, which can participate in various substitution reactions. Additionally, the compound’s specific electronic and steric properties make it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.

Properties

IUPAC Name

[4-(4-cyanophenoxy)phenyl] 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrNO3/c21-16-5-3-15(4-6-16)20(23)25-19-11-9-18(10-12-19)24-17-7-1-14(13-22)2-8-17/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMIVTMVDMDQED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360059
Record name [4-(4-cyanophenoxy)phenyl] 4-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5210-59-3
Record name [4-(4-cyanophenoxy)phenyl] 4-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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